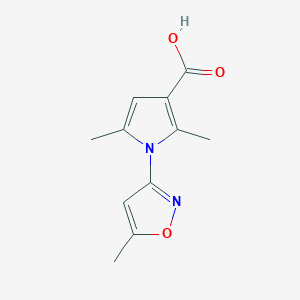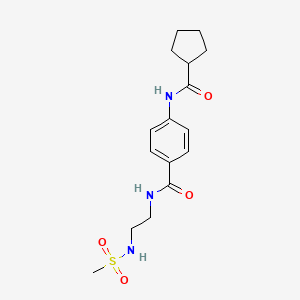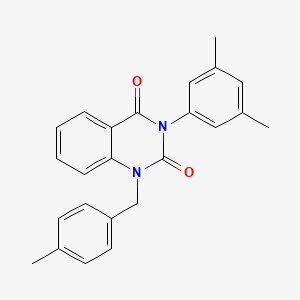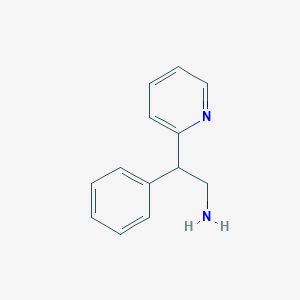
2-Phenyl-2-(pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(pyridin-2-yl)ethanamine is an aminoalkylpyridine that is pyridine substituted by an ethanamino group at position 2 .
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-phenyl-2-(pyridin-2-yl)acetonitrile and Raney nickel in cone, aqueous NH4OH. This mixture is heated at 50°C under a H2 atmosphere overnight . Another synthesis method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis .Chemical Reactions Analysis
2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results .Applications De Recherche Scientifique
Catalysis in Transfer Hydrogenation
- Application : The compound was used in the synthesis of chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), which further served in creating nickel complexes. These complexes exhibited moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones (Kumah et al., 2019).
Catalysts in Methoxycarbonylation
- Application : Derivatives of the compound were utilized in synthesizing palladium complexes, which acted as catalysts in methoxycarbonylation of styrene. These complexes contributed to the formation of branched esters (Ngcobo et al., 2021).
DNA Binding and Cytotoxicity Studies
- Application : Derivatives like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine were investigated for their DNA binding propensity and cytotoxicity, showing significant activity against various cancer cell lines (Kumar et al., 2012).
Use in Synthesizing Iron Complexes
- Application : Utilized in the synthesis of (pyridyl)imine Fe(II) complexes, which were evaluated as catalysts in asymmetric transfer hydrogenation of ketones. These complexes showed moderate catalytic activities with low enantioselectivity (Kumah et al., 2020).
Corrosion Inhibition
- Application : Used in creating cadmium(II) Schiff base complexes that exhibited corrosion inhibition properties on mild steel. This finding established a connection between coordination chemistry and corrosion engineering (Das et al., 2017).
Catalytic Activity in Ring Opening Polymerisation
- Application : Involved in the synthesis of zinc complexes that showed high catalytic activity in the ring-opening polymerization of rac-lactide, resulting in stereocontrolled polylactide (Nayab et al., 2012).
Sensor Development for Heavy Metal Detection
- Application : 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine (PPE) was used to develop an electrochemical sensor for the detection of mercury and cadmium ions. This sensor demonstrated high sensitivity and selectivity (Shah et al., 2017).
Safety and Hazards
2-Phenyl-2-(pyridin-2-yl)ethanamine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Mode of Action
It is known that the compound can undergo oxidation reactions . More detailed studies are required to understand how 2-Phenyl-2-(pyridin-2-yl)ethanamine interacts with its targets and the resulting changes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could impact the bioavailability of this compound.
Action Environment
It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Propriétés
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJIVHGNBAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


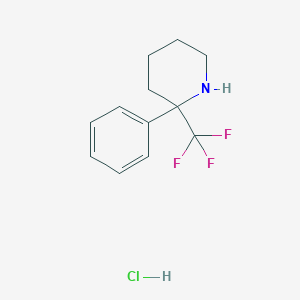
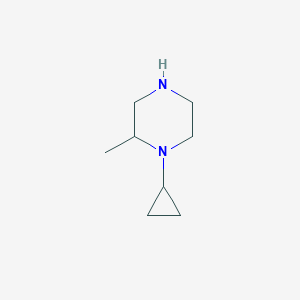

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
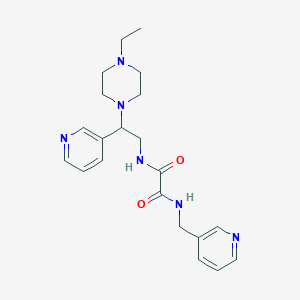
![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)
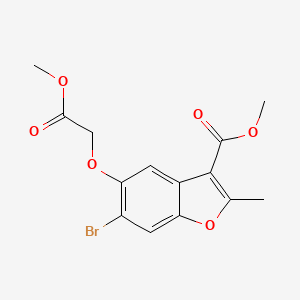
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

